N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-21(22-7-4-12-28-22)15-24(14-17-5-2-1-3-6-17)23(26)19-8-9-20-16-27-11-10-18(20)13-19/h1-9,12-13,21,25H,10-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUQDJLEPEFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isochromene core, followed by the introduction of the benzyl and thiophene groups. Common reagents used in these reactions include benzyl chloride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.
Biology: Its potential biological activity has been explored, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.
Industry: The compound’s properties may be leveraged in the development of new industrial materials and processes.
Mechanism of Action
The mechanism by which N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects involves its interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl and thiophene derivatives, as well as isochromene-based molecules. Examples include:
- N-benzyl-N-(2-hydroxyethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
- N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
Uniqueness
What sets N-benzyl-N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dihydro-1H-isochromene-6-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
